molecular formula C12H10O4 B13685887 Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13685887
M. Wt: 218.20 g/mol
InChI Key: WQWGHGDBHCWZFN-UHFFFAOYSA-N
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Description

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused benzene and α-pyrone ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 8-methyl-2-oxo-2H-chromene-3-carbaldehyde with methyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually conducted in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the chromene ring, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
  • 7-Hydroxycoumarin-3-carboxylic acid

Uniqueness

Methyl 8-Methyl-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity in certain applications compared to other similar compounds .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 8-methyl-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-4-3-5-8-6-9(11(13)15-2)12(14)16-10(7)8/h3-6H,1-2H3

InChI Key

WQWGHGDBHCWZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)O2)C(=O)OC

Origin of Product

United States

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